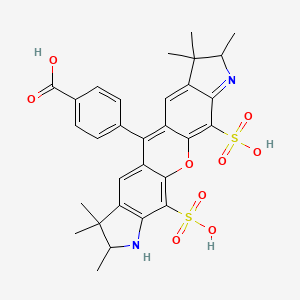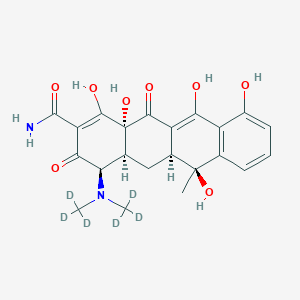
Alexa 532
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alexa Fluor 532 is a yellow-fluorescent dye with an excitation maximum at 532 nm and an emission maximum at 554 nm . It is designed for use with the frequency-doubled Nd:YAG laser line and is pH-insensitive over a wide molar range, ensuring stable signals in live-cell imaging applications . This dye is particularly useful in multicolor applications, including super-resolution microscopy using direct stochastic optical reconstruction microscopy (dSTORM) .
Preparation Methods
Alexa Fluor 532 can be synthesized through various chemical routes. One common method involves the reaction of a suitable fluorophore precursor with a reactive dye form, such as a succinimidyl ester . The reaction conditions typically require a buffer free of ammonium ions or primary amines to ensure optimal labeling efficiency . Industrial production methods often involve the conjugation of Alexa Fluor 532 to antibodies and peptides optimized for cellular labeling and detection .
Chemical Reactions Analysis
Alexa Fluor 532 undergoes several types of chemical reactions, including:
Substitution Reactions: The succinimidyl ester moiety of Alexa Fluor 532 reacts efficiently with primary amines of proteins to form stable dye-protein conjugates.
Common reagents used in these reactions include phosphate-buffered saline (PBS) and other buffers that do not contain interfering ions . The major products formed from these reactions are typically dye-protein conjugates used in various imaging applications .
Scientific Research Applications
Alexa Fluor 532 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Medicine: Utilized in diagnostic procedures and research to study cellular processes and disease mechanisms.
Industry: Applied in the development of diagnostic kits and tools for biomedical research.
Mechanism of Action
The mechanism by which Alexa Fluor 532 exerts its effects involves its ability to fluoresce when excited by light at a specific wavelength (532 nm) . The dye’s molecular structure allows it to absorb light energy and re-emit it at a longer wavelength (554 nm), producing a fluorescent signal . This property makes it an excellent tool for imaging and detection in various scientific applications.
Comparison with Similar Compounds
Alexa Fluor 532 is spectrally similar to several other fluorescent dyes, including:
Cy3: A dye with similar excitation and emission properties, often used in fluorescence microscopy.
Tetramethylrhodamine isothiocyanate (TRITC): Another dye with comparable spectral characteristics.
iFluor 514 and iFluor 546: Dyes from AAT Bioquest with similar excitation and emission peaks.
What sets Alexa Fluor 532 apart is its stability across a wide pH range and its suitability for use with the frequency-doubled Nd:YAG laser line, making it particularly useful in multicolor and super-resolution microscopy applications .
Properties
Molecular Formula |
C30H30N2O9S2 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
4-(7,8,8,16,16,17-hexamethyl-4,20-disulfo-2-oxa-6,18-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,9,11,13,15(19)-heptaen-12-yl)benzoic acid |
InChI |
InChI=1S/C30H30N2O9S2/c1-13-29(3,4)19-11-17-21(15-7-9-16(10-8-15)28(33)34)18-12-20-23(32-14(2)30(20,5)6)27(43(38,39)40)25(18)41-24(17)26(22(19)31-13)42(35,36)37/h7-14,31H,1-6H3,(H,33,34)(H,35,36,37)(H,38,39,40) |
InChI Key |
LLTDOAPVRPZLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1)C(=C3C(=C2)C(=C4C=C5C(=NC(C5(C)C)C)C(=C4O3)S(=O)(=O)O)C6=CC=C(C=C6)C(=O)O)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)








![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

